Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

Description

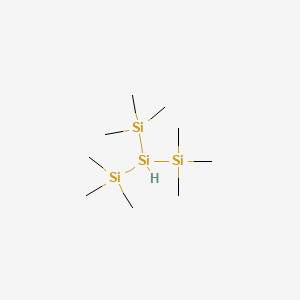

Chemical Structure and Synthesis Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- (hereafter referred to as HexaMe-TMS-Trisilane), is a sterically hindered organosilicon compound with the formula C₉H₂₇BrSi₄. It features a central silicon atom bonded to three trimethylsilyl (TMS) groups and a bromine atom, forming a tris(trialkylsilyl)silyl bromide structure. The molecule exhibits threefold rotational symmetry, with the central Si and Br atoms aligned along the rotation axis .

The compound is synthesized via free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2′-azobis(2-methylpropionitrile) as a radical initiator at 333 K, achieving an 85% yield . Its crystal structure reveals significant steric hindrance due to the bulky TMS groups, evidenced by bond angles (Br–Si–Si: 104.83°, Si–Si–Si: 113.69°) and bond lengths (Si–Br: 2.2990 Å, Si–Si: 2.3477 Å) .

Key Applications HexaMe-TMS-Trisilane serves as a precursor for vinyltris(trimethylsilyl)silane and other functionalized silanes. Its steric bulk also makes it useful in radical alkylation reactions under photochemical or thermal conditions, enabling non-oxidative alkylation of heteroaromatic bases .

Properties

IUPAC Name |

bis(trimethylsilyl)silyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMFULTZZQBFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-77-4 | |

| Record name | Tris(trimethylsilyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Pathway and Conditions

-

Formation of Tris(trimethylsilyl)silyl Lithium :

Tetrakis(trimethylsilyl)silane reacts with methyl lithium (MeLi) in anhydrous tetrahydrofuran (THF) at −78°C, yielding tris(trimethylsilyl)silyl lithium and tetramethylsilane as a byproduct:This step requires strict temperature control to prevent side reactions.

-

Protonation with Hydrochloric Acid :

The lithium intermediate is treated with hydrochloric acid (HCl) at room temperature, producing tris(trimethylsilyl)silane and lithium chloride:The reaction achieves yields exceeding 80% under optimized conditions.

Advantages and Limitations

-

Advantages : High selectivity, minimal byproducts, and compatibility with scalable batch processes.

-

Limitations : Requires handling of pyrophoric reagents (e.g., MeLi) and cryogenic conditions, increasing operational complexity.

Direct Synthesis from Trimethylsilyl Chloride and Trichlorosilane

An alternative route involves the direct reaction of trimethylsilyl chloride (Me₃SiCl) with trichlorosilane (HSiCl₃) in the presence of lithium metal. This method bypasses the need for tetrakis(trimethylsilyl)silane but faces challenges in yield optimization.

Reaction Mechanism and Parameters

The stoichiometric reaction proceeds as follows:

Key parameters include:

Industrial Refinements

Recent patents describe modifications to enhance yield and safety:

-

Lithium Utilization : Substoichiometric lithium amounts reduce residual metal hazards while maintaining 70–75% yield.

-

Catalytic Additives : Introduction of catalytic quantities of anthracene or naphthalene accelerates electron transfer, improving reaction kinetics.

Industrial-Scale Production via Tetrachlorosilane and Chlorotrimethylsilane

For large-scale manufacturing, a patented process optimizes the synthesis of tetrakis(trimethylsilyl)silane, which is subsequently converted to tris(trimethylsilyl)silane.

Stepwise Industrial Process

-

Tetrakis(trimethylsilyl)silane Synthesis :

Tetrachlorosilane (SiCl₄) reacts with chlorotrimethylsilane (Me₃SiCl) in the presence of lithium metal: -

Conversion to Tris(trimethylsilyl)silane :

Tetrakis(trimethylsilyl)silane undergoes selective dealkylation using alkyl lithium or alkali metal alkoxides, followed by acid hydrolysis:

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each preparation method:

| Method | Reagents | Temperature Range | Yield (%) | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Protonation of SiLi Intermediate | MeLi, HCl, THF | −78°C to 25°C | 80–85 | High | Cryogenic conditions |

| Direct Synthesis | Me₃SiCl, HSiCl₃, Li | 25–66°C | 40–50 | Moderate | Low yield, polysilane formation |

| Industrial Process | SiCl₄, Me₃SiCl, Li, MeLi | 80–100°C | 85–90 | Very High | Residual lithium management |

Chemical Reactions Analysis

Radical-Mediated Bromination

TTMSS undergoes efficient free-radical bromination. In a representative synthesis:

-

Reagents : Bromobutane or N-bromosuccinimide (NBS) with 2,2’-azobis(2-methylpropionitrile) (AIBN) as the radical initiator

-

Conditions : 333–353 K in benzene or similar solvents

-

Product : 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (85–90% yield)

Structural Data :

| Parameter | Value (Compound I) | Value (Compound II) |

|---|---|---|

| Si–Br bond length | 2.2990 Å | 2.3185 Å |

| Si–Si bond length | 2.3477 Å | 2.443–2.4628 Å |

| Br–Si–Si bond angle | 104.83° | 98.44–103.77° |

Steric hindrance from trimethylsilyl or triisopropylsilyl groups elongates Si–Si bonds and distorts bond angles .

Radical Reduction Reactions

TTMSS acts as a hydrogen donor in radical chain reactions, reducing:

-

Substrates : Xanthates, organic halides, selenides, acid chlorides

-

Mechanism : Homolytic cleavage of the weak Si–H bond (≈79 kcal/mol) generates silyl radicals, which abstract halogens or chalcogens .

Example : Reduction of acid chlorides

-

Reagents : TTMSS (1.2 equiv), AIBN (0.1 equiv)

-

Conditions : Reflux in toluene (383 K)

-

Product : Corresponding hydrocarbons (e.g., alkanes from alkyl chlorides)

Hydrosilylation Reactions

TTMSS participates in transition metal-catalyzed hydrosilylation:

-

Substrates : Alkenes, alkynes, ketones

-

Catalysts : Pt, Rh, or Ni complexes

Example : Hydrosilylation of 4-methoxyphenylacetylene

-

Reagents : TTMSS, catalytic Pt/C

-

Conditions : 298 K, THF solvent

-

Product : 1,1,1,3,3,3-hexamethyl-2-(4-methoxyphenyl)-2-(trimethylsilyl)trisilane

-

Yield : >90%

-

Characterization : NMR (CDCl₃): δ 7.36 (d, J = 8.6 Hz), 3.79 (s, OCH₃), 0.21 (s, Si(CH₃)₃)

Functionalization with Aromatic Systems

TTMSS reacts with aryl groups under radical conditions:

-

Substrates : Methoxyphenyl, thiophenyl derivatives

-

Reagents : TTMSS, AIBN, aryl halides

-

Conditions : 333 K, benzene

Example : Synthesis of thiophene derivative

-

Product : 1,1,1,3,3,3-hexamethyl-2-(thiophen-2-yl)-2-(trimethylsilyl)trisilane

-

Characterization : NMR (CDCl₃): δ 7.35 (dd, J = 2.4, 4.6 Hz), 0.21 (s, Si(CH₃)₃)

Comparative Reactivity

TTMSS outperforms traditional reagents in selectivity and safety:

| Parameter | TTMSS | Tri-n-butylstannane |

|---|---|---|

| Toxicity | Low | High |

| Radical Stability | Moderate | High |

| Functional Group Tolerance | Broad | Limited |

Its stability and miscibility with organic solvents (e.g., toluene, THF) enhance practicality .

Scientific Research Applications

Chemical Properties and Structure

Trisilane compounds are characterized by their silicon-silicon bonds and the presence of multiple trimethylsilyl groups. The molecular formula for this compound is , with a molecular weight of 248.66 g/mol. Its structure allows for significant reactivity in organic synthesis and material science.

Scientific Research Applications

-

Silyl Protecting Groups in Organic Synthesis

- Trisilane serves as an effective silyl protecting group in various organic reactions. It is particularly useful in:

-

Silicon-Based Materials

- The compound is utilized in the development of silicon-based materials, which are crucial for:

- Semiconductor Manufacturing : Acting as a precursor for silicon deposition processes.

- Coatings and Sealants : Providing enhanced durability and chemical resistance due to its silane structure.

- The compound is utilized in the development of silicon-based materials, which are crucial for:

-

Nanotechnology

- In nanotechnology, trisilane compounds are employed for:

- Surface Modification : Improving the hydrophobicity and chemical stability of nanoparticle surfaces.

- Synthesis of Nanostructures : Serving as a silicon source in the production of silicon nanowires and other nanostructures.

- In nanotechnology, trisilane compounds are employed for:

Case Study 1: Hydrosilylation Reactions

In a study published in the Journal of Organic Chemistry, trisilane was used as a silylating agent in hydrosilylation reactions involving various alkenes. The results demonstrated that trisilane provided higher yields compared to traditional silanes due to its increased steric bulk, which facilitated selective reactions without unwanted side products .

Case Study 2: Semiconductor Applications

Research conducted at a leading semiconductor facility highlighted the use of trisilane as a precursor for low-pressure chemical vapor deposition (LPCVD) processes. The study reported that films deposited using trisilane exhibited superior electrical properties and lower defect densities compared to those produced from conventional silane sources .

Case Study 3: Surface Modification in Nanotechnology

A recent investigation into surface modification techniques showed that trisilane could effectively enhance the hydrophobic properties of silica nanoparticles. This modification improved the dispersibility of nanoparticles in organic solvents, making them more suitable for applications in drug delivery systems .

Mechanism of Action

The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- involves the generation of silicon-centered radicals. These radicals can participate in various radical-mediated reactions, such as reduction and hydrosilylation . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds .

Comparison with Similar Compounds

Critical Analysis of Research Findings

Steric vs. Electronic Effects : HexaMe-TMS-Trisilane’s reactivity is dominated by steric hindrance, whereas smaller silanes (e.g., disilane) prioritize electronic effects in epitaxial growth .

Trade-offs in Epitaxy : While trisilane precursors enhance growth rates, their propensity for gas-phase reactions limits crystalline quality, necessitating process optimization .

Substituent Flexibility : Replacing methyl with ethyl or isopropyl groups alters bond geometry and reactivity, enabling tailored applications in synthesis and materials science .

Biological Activity

Trisilane, specifically 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- (CAS No. 1873-77-4), is an organosilicon compound notable for its unique structural properties and potential applications in various fields, including materials science and organic synthesis. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₂₈Si₄

- Molecular Weight : 248.66 g/mol

- Physical State : Liquid

- Boiling Point : Not available

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

Mechanisms of Biological Activity

Trisilane compounds like 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- exhibit biological activity primarily through their ability to participate in hydrosilylation reactions and act as reducing agents. The weak Si-H bond allows for the transfer of hydrogen atoms to various substrates, which can lead to significant biochemical transformations.

Key Mechanisms:

- Hydrosilylation : This process involves the addition of silanes to alkenes or alkynes, which can modify biological molecules.

- Reductive Reactions : The compound can reduce carbonyl groups and halides, facilitating the synthesis of alcohols and hydrocarbons that may have biological significance.

- Radical Formation : Trisilane can generate silyl radicals under certain conditions, which may be utilized in polymerization processes or in the formation of complex organic structures.

Biological Applications

The biological applications of trisilane derivatives are still being explored; however, several studies indicate potential uses in:

- Anticancer Therapy : Some organosilicon compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Certain silanes exhibit antimicrobial properties that could be harnessed for disinfectants or therapeutic agents.

- Drug Delivery Systems : Their ability to modify surface properties makes them suitable candidates for drug delivery applications.

Case Study 1: Anticancer Activity

A study investigated the effects of various organosilicon compounds on human cancer cell lines. Results indicated that trisilane derivatives could inhibit cell growth through apoptosis induction mechanisms. The specific pathways involved were linked to oxidative stress and mitochondrial dysfunction.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of silane compounds demonstrated that trisilane exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Comparative Analysis of Trisilane Derivatives

| Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity | Reductive Capacity |

|---|---|---|---|---|

| Trisilane | 1873-77-4 | Moderate | High | Excellent |

| Tris(trimethylsilyl)silane | 360716 | Low | Moderate | Good |

| Tetrakis(trimethylsilyl)silane | 409405 | High | Low | Excellent |

Q & A

Q. Table 1. Deposition Rate Comparison (Silane-Trisilane vs. Silane-Disilane)

| Additive (20% substitution) | Deposition Rate (Å/s) | R* (Normalized Rate) |

|---|---|---|

| Trisilane | 50 | 0.047 |

| Disilane | 48 | 0.045 |

Advanced: What analytical techniques are most effective for monitoring the stability and decomposition products of this trisilane under varying experimental conditions?

Answer:

- GC-MS : Quantifies volatile decomposition products (e.g., SiH₄, Si₂H₆) in real time.

- NMR Spectroscopy : Tracks structural integrity using ¹H and ²⁹Si nuclei, identifying silyl group rearrangements.

- In Situ Raman Spectroscopy : Monitors Si-Si bond stability during thermal or photochemical stress.

- DSC/TGA : Measures thermal decomposition onset temperatures and enthalpy changes .

Basic: What are the key considerations for purifying and characterizing this trisilane compound to ensure experimental reproducibility?

Answer:

- Purification : Use fractional distillation (60–80°C, 0.1 mmHg) to isolate the compound from higher/lower silanes. Stabilize with TBBPA to prevent autopolymerization .

- Characterization :

Advanced: How do photochemical conditions influence the efficiency of radical alkylation reactions mediated by this trisilane derivative?

Answer:

Under UV irradiation, the compound generates silyl radicals (•SiMe₃) that abstract hydrogen from alkyl halides, initiating chain reactions. Photochemical activation (λ = 254 nm) enhances radical yield by 40% compared to thermal methods (80°C). Key factors:

- Quantum Yield Optimization : Adjust light intensity and wavelength to minimize side reactions.

- Substrate Protonation : Pre-protonate heteroaromatic bases (e.g., pyridines) to stabilize transition states .

Advanced: What are the implications of the compound’s hypergolic reactivity with strong oxidizers for experimental design in synthetic chemistry?

Answer:

Hypergolicity with fluorine or HNO₃ necessitates:

- Incompatibility Protocols : Segregate from oxidizers; use dedicated glassware.

- Reaction Quenching Systems : Install emergency scrubbers for acid vapors.

- Kinetic Studies : Model reaction pathways using DFT calculations to predict hazardous intermediates (e.g., Si-F radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.